molecular formula C11H14N2O2S B14144537 Methyl 2-[(dimethylcarbamothioyl)amino]benzoate CAS No. 883035-25-4

Methyl 2-[(dimethylcarbamothioyl)amino]benzoate

Cat. No.: B14144537
CAS No.: 883035-25-4
M. Wt: 238.31 g/mol
InChI Key: YBYIKTCDLZXUAK-UHFFFAOYSA-N
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Description

Methyl 2-[(dimethylcarbamothioyl)amino]benzoate is an organic compound with a molecular formula of C10H12N2O2S. It is a derivative of benzoic acid and is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(dimethylcarbamothioyl)amino]benzoate can be synthesized through the methylation of 2-aminobenzoic acid with dimethylcarbamothioyl chloride. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the methylation process. The reaction is carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale methylation processes. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(dimethylcarbamothioyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(dimethylcarbamothioyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(dimethylcarbamothioyl)amino]benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(dimethylcarbamothioyl)amino]benzoate is unique due to its specific functional group, which imparts distinct chemical and biological properties. This makes it valuable in applications where other similar compounds may not be as effective .

Properties

CAS No.

883035-25-4

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

methyl 2-(dimethylcarbamothioylamino)benzoate

InChI

InChI=1S/C11H14N2O2S/c1-13(2)11(16)12-9-7-5-4-6-8(9)10(14)15-3/h4-7H,1-3H3,(H,12,16)

InChI Key

YBYIKTCDLZXUAK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)NC1=CC=CC=C1C(=O)OC

solubility

34.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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